Product packaging for Spermine dialdehyde(Cat. No.:CAS No. 2578-88-3)

Spermine dialdehyde

Cat. No.: B1207066
CAS No.: 2578-88-3
M. Wt: 200.28 g/mol
InChI Key: WPBJCXUUUSDQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spermine dialdehyde (SDA) is an oxidized polyamine that functions as a novel and effective ex vivo purging agent for both allogeneic and autologous bone marrow transplantations . Its key research value lies in its ability to selectively inhibit T-cell proliferation while sparing vital myeloid progenitor cells, thereby preventing graft-versus-host disease (GVHD) in allogeneic transplants without compromising graft viability . Furthermore, in autologous transplantation settings, SDA demonstrates potent inhibitory effects on leukemic cell lines, effectively purging bone marrow of malignant cells before reinfusion . The mechanism of action for SDA is multifaceted. When administered in saline, it remains stable and exerts a more potent inhibitory effect on leukemic cells compared to normal cells . Its biological activity is also linked to its role as an aldehyde; it inhibits the induction of inducible nitric oxide synthase (iNOS) in activated macrophages, which is a key immunomodulatory pathway . This effect on iNOS induction is specifically attributed to SDA and not other aldehydes like malondialdehyde, highlighting its unique biological profile . The efficacy of SDA is influenced by the solution buffer, showing differential stability and activity in saline versus phosphate-buffered saline (PBS), which is a critical consideration for experimental design . As a research tool, SDA is invaluable for studying immunosuppressive mechanisms, developing advanced bone marrow transplantation protocols, and exploring selective cell inhibition. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O2 B1207066 Spermine dialdehyde CAS No. 2578-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2578-88-3

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

3-[4-(3-oxopropylamino)butylamino]propanal

InChI

InChI=1S/C10H20N2O2/c13-9-3-7-11-5-1-2-6-12-8-4-10-14/h9-12H,1-8H2

InChI Key

WPBJCXUUUSDQJO-UHFFFAOYSA-N

SMILES

C(CCNCCC=O)CNCCC=O

Canonical SMILES

C(CCNCCC=O)CNCCC=O

Other CAS No.

2578-88-3

physical_description

Solid

Synonyms

BPADB
N,N'-bis(3-propionaldehyde)-1,4-diaminobutane
spermine dialdehyde

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Spermine dialdehyde exhibits significant antitumor properties. Research has demonstrated its effectiveness against various cancer cell lines, notably the L1210 murine leukemia cell line. In studies, this compound acted as a high-affinity substrate for aldehyde dehydrogenase, influencing the sensitivity of different L1210 cell variants to its cytotoxic effects. The L1210/CPA cells, which are resistant to cyclophosphamide and have high intracellular aldehyde dehydrogenase activity, showed reduced sensitivity to this compound compared to their counterparts lacking this enzyme .

Immunosuppressive Effects

In addition to its antitumor activity, this compound has been identified as an immunosuppressive agent. It has been shown to modulate immune responses by affecting T cell differentiation and reducing the proliferation of immune cells under certain conditions. This property is particularly relevant in therapeutic contexts where modulation of the immune response is desired, such as in organ transplantation or autoimmune diseases .

Neuroprotective Properties

This compound also demonstrates potential neuroprotective effects. It has been implicated in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. For instance, studies indicate that this compound can mitigate the effects of oxidative damage in neuronal cell cultures, suggesting its potential use in treating conditions like Alzheimer's disease .

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of this compound on L1210 cells revealed that treatment with this compound led to significant reductions in cell viability, particularly in those cell lines with lower aldehyde dehydrogenase activity. The findings suggest that this compound could be developed as a targeted therapeutic agent for specific cancer types resistant to conventional treatments .

Case Study 2: Neuroprotection

In an experimental model of oxidative stress-induced neuronal damage, treatment with this compound resulted in decreased apoptosis and improved survival rates of neuronal cells. The mechanism was linked to enhanced antioxidant defenses and regulation of apoptotic pathways . These results highlight the potential for this compound in developing therapies for neurodegenerative diseases.

Summary Table of Applications

Application AreaMechanism/EffectReferences
Antitumor ActivityInduces cytotoxicity via aldehyde dehydrogenase
ImmunosuppressionModulates T cell differentiation
NeuroprotectionReduces oxidative stress and apoptosis

Preparation Methods

Lentil Seedling Amine Oxidase (LSAO)

The enzyme LSAO from Lens culinaris catalyzes the oxidative deamination of spermine, producing spermine dialdehyde, hydrogen peroxide, and ammonia.

Procedure :

  • Reagents : Purified LSAO, spermine, Tris-HCl buffer (pH 7.9).

  • Conditions : Reactions are performed at 37°C with 4.4 × 10⁻⁴ M spermine, reflecting the enzyme’s Kₘ value.

  • Mechanism : LSAO oxidizes spermine’s terminal primary amines, generating an aldehyde group at each terminus via a two-electron transfer process. The reaction stoichiometry yields 2 moles of H₂O₂ and 2 moles of NH₃ per mole of spermine.

Analytical Validation :

  • Spectrophotometric Assays : H₂O₂ production is quantified using peroxidase-coupled reactions (e.g., oxidation of o-dianisidine).

  • Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) resolve this compound from unreacted substrate.

Yield : Near-quantitative conversion is achieved under optimized pH (7.9) and substrate saturation conditions.

Bovine Serum Amine Oxidase (BSAO)

BSAO offers an alternative enzymatic route, particularly in mammalian systems.

Procedure :

  • Reagents : BSAO, spermine, phosphate-buffered saline (pH 7.4).

  • Conditions : Reactions proceed at 25°C with 0.1–1 mM spermine.

  • Mechanism : Similar to LSAO, BSAO catalyzes terminal amine oxidation, though with distinct kinetic parameters (e.g., higher Kₘ for spermine).

Applications :
BSAO-derived this compound is implicated in cellular oxidative stress models, underscoring its biological relevance.

Comparative Analysis of Preparation Methods

Parameter Cu/H₂O₂ Oxidation LSAO Enzymatic Oxidation
Catalyst Cu²⁺Lentil seedling amine oxidase
Reaction Time 1–2 hours30–60 minutes
pH Optimum 7.47.9
Byproducts Reactive oxygen speciesH₂O₂, NH₃
Yield Quantitative (indirect)Near-quantitative
Scalability Limited by radical controlHigh (enzyme availability)

Mechanistic Insights into this compound Formation

Both chemical and enzymatic pathways share a common intermediate: the bis-N-hydroxy spermine derivative. In the chemical route, hydroxyl radicals abstract hydrogen atoms from spermine’s terminal amines, forming imine radicals that dimerize or hydrolyze. Enzymatic oxidation proceeds via a ping-pong mechanism, where the enzyme’s cofactor (e.g., topaquinone in LSAO) mediates electron transfer to molecular oxygen, generating H₂O₂.

Critical Factors Influencing Yield :

  • Oxidant Concentration : Excess H₂O₂ in chemical systems risks overoxidation to carboxylic acids.

  • Enzyme Purity : Contaminating proteases in crude LSAO preparations degrade the enzyme, reducing efficiency.

Applications and Implications

This compound’s biological activity—such as inhibiting inducible nitric oxide synthase (iNOS)—highlights its utility in studying inflammatory pathways . Its preparation via reproducible methods ensures a reliable supply for biochemical assays and drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spermine dialdehyde
Reactant of Route 2
Reactant of Route 2
Spermine dialdehyde

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